molecular formula C23H24N2O6 B2834432 1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate CAS No. 1351658-35-9

1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate

Cat. No. B2834432
CAS RN: 1351658-35-9
M. Wt: 424.453
InChI Key: CTFCMJVCHDPAGD-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate, also known as FNE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FNE is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis of Complex Heterocyclic Compounds

1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate serves as a precursor or intermediate in the synthesis of a variety of heterocyclic compounds. For instance, it has been used in the synthesis of 2,2‐disubstituted 1,2‐dihydro‐4‐phenylquinolines, showcasing its utility in creating complex molecular architectures (Walter, 1994). Furthermore, its involvement in the construction of novel derivatives featuring the furan and naphthalene moieties highlights its versatility in organic synthesis and potential applications in material science and medicinal chemistry.

Pharmacological Evaluation

The compound has also been explored for its pharmacological potential. Studies involving derivatives of 1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate have investigated their antidepressant and antianxiety activities. For example, novel derivatives have shown significant activity in behavioral despair and plus maze tests in albino mice, indicating potential as therapeutic agents (Kumar et al., 2017). These findings suggest avenues for further research into the development of new psychiatric medications.

Chemical Reactivity and Catalysis

Research has also delved into the reactivity of this compound, particularly in catalysis and synthesis reactions. The use of related furan- and naphthalene-based compounds as ligands in copper-catalyzed N-arylation reactions exemplifies how structural motifs within 1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate can enhance catalytic activity, offering a pathway to efficiently produce pharmaceutically relevant building blocks (Bhunia et al., 2017).

properties

IUPAC Name

1-(furan-2-yl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2.C2H2O4/c24-20(21-9-4-14-25-21)16-23-12-10-22(11-13-23)15-18-7-3-6-17-5-1-2-8-19(17)18;3-1(4)2(5)6/h1-9,14H,10-13,15-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFCMJVCHDPAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC(=O)C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate

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